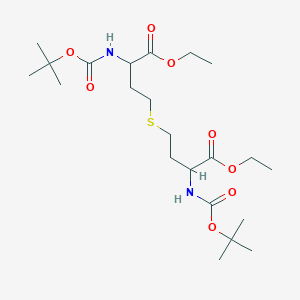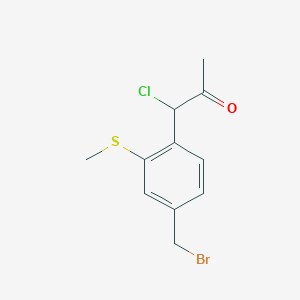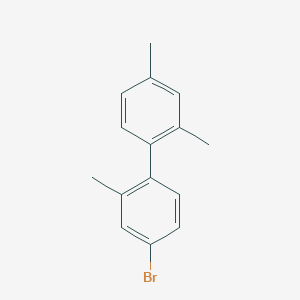
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It features a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps One common method starts with the preparation of the phenyl ring substituted with difluoromethoxy and methylthio groups This can be achieved through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The exact methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(4-methoxy-2-methylthio)phenyl)propan-2-one: Similar structure but lacks the difluoromethoxy group.
1-Chloro-1-(4-(difluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the methylthio group.
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)ethanone: Similar structure but has an ethanone backbone instead of propan-2-one.
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and methylthio groups on the phenyl ring, along with the chloro group and propan-2-one backbone
Propiedades
Fórmula molecular |
C11H11ClF2O2S |
|---|---|
Peso molecular |
280.72 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-4-3-7(16-11(13)14)5-9(8)17-2/h3-5,10-11H,1-2H3 |
Clave InChI |
CPQDEJSNLHSTND-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


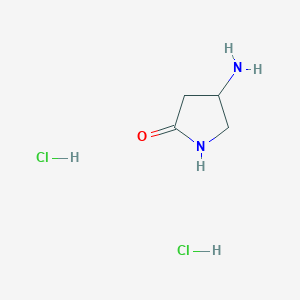
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
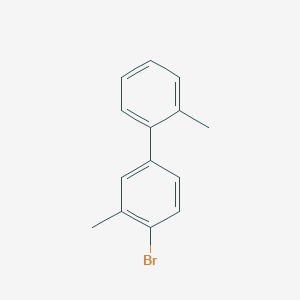

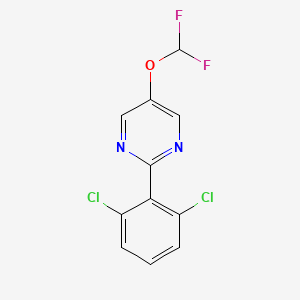
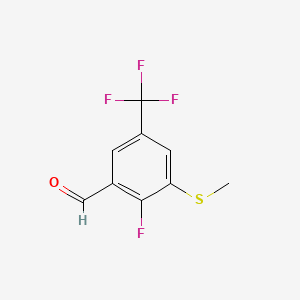
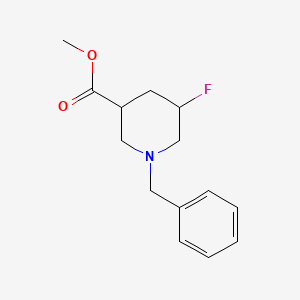

![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
